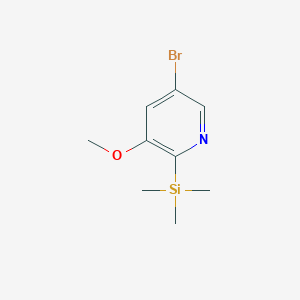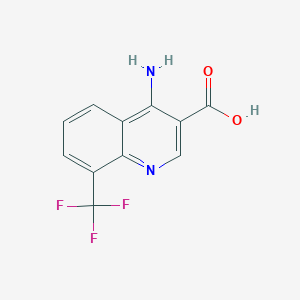
4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid
Descripción general
Descripción
“4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H7F3N2O2 . It has a molecular weight of 256.18 g/mol . The IUPAC name for this compound is 4-amino-8-(trifluoromethyl)quinoline-3-carboxylic acid .
Synthesis Analysis
The synthesis of quinoline derivatives, including “4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid”, has been a subject of research. One of the methods employed is the Doebner hydrogen-transfer reaction, which has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid” includes a quinoline ring system, which is not further fused . The compound has a topological polar surface area of 76.2 Ų and a complexity of 335 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid” include a molecular weight of 256.18 g/mol, a topological polar surface area of 76.2 Ų, and a complexity of 335 . The compound has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación
-
Scientific Field : Medicinal Chemistry
- Application : Quinoline motifs have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . Trifluoromethyl group-containing drugs have been approved by the FDA .
- Methods of Application : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
- Results or Outcomes : The recent in vivo and in vitro screening reported by scientists is highlighted, which may pave the way for novel drug development . Most of the compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .
-
Scientific Field : Organic Synthesis
- Application : Quinoline-4-carboxaldehyde conveniently underwent a condensation reaction when treated with 4-(trifluoromethyl) aniline .
- Methods of Application : The reaction was carried out in the presence of ethanol solvent using heterogeneous catalysis in glacial CH3COOH .
- Results or Outcomes : The reaction resulted in the formation of five Schiff bases .
-
Scientific Field : Industrial and Synthetic Organic Chemistry
- Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- Methods of Application : A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Results or Outcomes : The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .
-
Scientific Field : Antimicrobial Drug Development
- Application : Quinoline/quinolone moiety has been used as a scaffold for drug development and even today it represents an inexhaustible inspiration for design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .
- Methods of Application : The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .
- Results or Outcomes : This review describes quinoline and quinolone derivatives with antibacterial, antifungal, anti-virulent, antiviral, and anti-parasitic activities .
-
Scientific Field : Materials Engineering
- Application : Fluorine is now widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
- Methods of Application : Many fluorine-containing physiologically active compounds are also employed as pharmaceuticals and agricultural chemicals .
- Results or Outcomes : The use of fluorine has revolutionized many areas of materials engineering .
- Scientific Field : Antiviral Drug Development
- Application : Quinoline and quinolone derivatives have shown antiviral activities .
- Methods of Application : The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .
- Results or Outcomes : This review describes quinoline and quinolone derivatives with antiviral activities with the focus on the last 10 years literature .
Propiedades
IUPAC Name |
4-amino-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-5-8(15)6(10(17)18)4-16-9(5)7/h1-4H,(H2,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLZKGMZZBXNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656509 | |
| Record name | 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
CAS RN |
1049127-39-0 | |
| Record name | 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B1519603.png)
![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B1519605.png)
![3-[1-(Ethylamino)ethyl]phenol hydrobromide](/img/structure/B1519606.png)
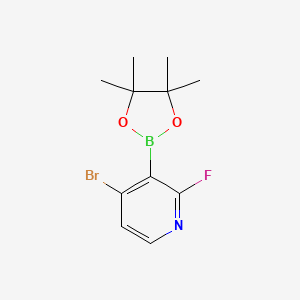
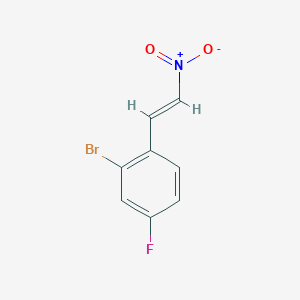
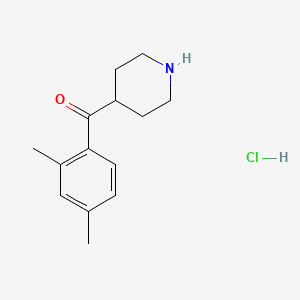
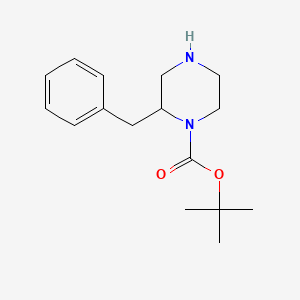
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B1519614.png)
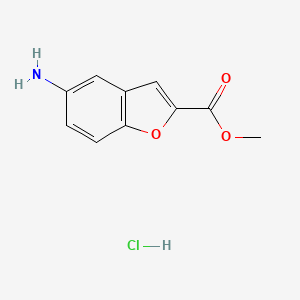
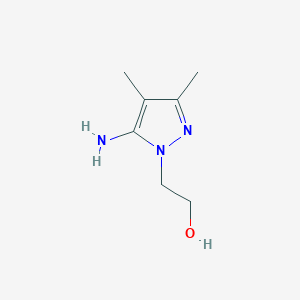
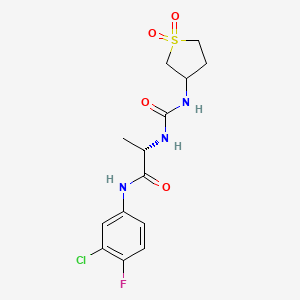
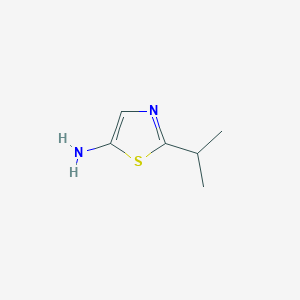
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1519625.png)
